

# "NMR and mass spectrometry of 4,5-Dibromo-1H-1,2,3-triazole"

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## Compound of Interest

Compound Name: 4,5-Dibromo-1H-1,2,3-triazole

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An In-depth Technical Guide on the NMR and Mass Spectrometry of **4,5-Dibromo-1H-1,2,3-triazole**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of **4,5-Dibromo-1H-1,2,3-triazole**. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds.

## Molecular Structure

**4,5-Dibromo-1H-1,2,3-triazole** is a heterocyclic compound with the molecular formula  $C_2HBr_2N_3$ .<sup>[1]</sup> Its structure consists of a five-membered triazole ring substituted with two bromine atoms at positions 4 and 5. The presence of the NH proton means it can exist in different tautomeric forms, although the 1H-tautomer is commonly depicted.

Caption: Molecular structure of **4,5-Dibromo-1H-1,2,3-triazole**.

## Synthesis and Sample Preparation

The synthesis of **4,5-dibromo-1H-1,2,3-triazole** can be achieved through the bromination of 1H-1,2,3-triazole.<sup>[2]</sup>

## Experimental Protocol: Synthesis

A common method for the synthesis of **4,5-dibromo-1H-1,2,3-triazole** involves the reaction of 1H-1,2,3-triazole with a brominating agent.<sup>[2]</sup><sup>[3]</sup>

- **Dissolution:** Dissolve 1H-1,2,3-triazole in an aqueous solution.
- **Bromination:** Add a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, to the solution at a controlled temperature (e.g., 0 °C).<sup>[3]</sup>
- **Reaction:** Stir the mixture for a specified period to allow the reaction to complete.
- **Workup:** The reaction mixture is then worked up, which may involve extraction with an organic solvent like ethyl acetate.<sup>[2]</sup>
- **Purification:** The crude product is purified, typically by column chromatography or recrystallization, to yield pure **4,5-dibromo-1H-1,2,3-triazole**.<sup>[2]</sup>

## Mass Spectrometry Analysis

Mass spectrometry is a key technique for confirming the molecular weight and elemental composition of **4,5-Dibromo-1H-1,2,3-triazole**. The presence of two bromine atoms results in a characteristic isotopic pattern.

## Expected Mass Spectrum

The mass spectrum will show a molecular ion peak  $[M]^+$  with a characteristic isotopic distribution due to the two bromine isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). The most abundant peaks in the molecular ion cluster would be expected at  $m/z$  values corresponding to the combinations of these isotopes.

Ion	m/z (Expected)	Notes
$[\text{C}_2\text{H}^{79}\text{Br}_2\text{N}_3]^+$	225	Molecular ion with two $^{79}\text{Br}$ isotopes
$[\text{C}_2\text{H}^{79}\text{Br}^{81}\text{BrN}_3]^+$	227	Molecular ion with one $^{79}\text{Br}$ and one $^{81}\text{Br}$ isotope
$[\text{C}_2\text{H}^{81}\text{Br}_2\text{N}_3]^+$	229	Molecular ion with two $^{81}\text{Br}$ isotopes
$[\text{M}-\text{Br}]^+$	146/148	Fragment corresponding to the loss of a bromine atom

Note: The relative intensities of the molecular ion peaks will depend on the natural abundance of the bromine isotopes.

## Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Use a mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) analyzer, equipped with an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) source.[\[1\]](#)[\[4\]](#)
- **Data Acquisition:** Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
- **Data Analysis:** Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two bromine atoms.

## NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

## $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **4,5-Dibromo-1H-1,2,3-triazole** is expected to be relatively simple. It will primarily show a signal for the N-H proton of the triazole ring. The chemical shift of this proton can be broad and its position is dependent on the solvent and concentration.

## $^{13}\text{C}$ NMR Spectrum

Due to the symmetry of the 4,5-disubstituted triazole ring, the  $^{13}\text{C}$  NMR spectrum is expected to show a single signal for the two equivalent carbon atoms (C4 and C5). The chemical shift of these carbons is influenced by the electron-withdrawing effects of the adjacent nitrogen and bromine atoms. Based on data for related 1,2,3-triazole derivatives, the chemical shifts for the ring carbons can be expected in the range of 120-150 ppm.<sup>[5][6]</sup>

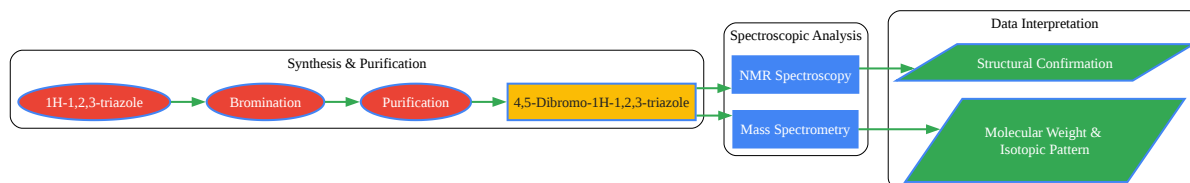
Nucleus	Expected Chemical Shift ( $\delta$ ) in ppm	Notes
$^1\text{H}$ (N-H)	Variable, typically broad	Dependent on solvent and concentration
$^{13}\text{C}$ (C4/C5)	~120 - 140	A single peak for the two equivalent carbons

## Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **4,5-Dibromo-1H-1,2,3-triazole** in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $\text{CDCl}_3$ ) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.<sup>[3]</sup>
- **$^1\text{H}$  NMR Acquisition:** Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Analytical Workflow

The overall workflow for the synthesis and characterization of **4,5-Dibromo-1H-1,2,3-triazole** is summarized in the following diagram.



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Caption: Workflow for the synthesis and characterization of **4,5-Dibromo-1H-1,2,3-triazole**.

## Conclusion

The structural characterization of **4,5-Dibromo-1H-1,2,3-triazole** is reliably achieved through a combination of mass spectrometry and NMR spectroscopy. Mass spectrometry confirms the molecular weight and the presence of two bromine atoms through its characteristic isotopic pattern.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide definitive information about the molecular structure, with the simplicity of the spectra reflecting the symmetry of the dibrominated triazole ring. The experimental protocols and expected data presented in this guide serve as a valuable resource for the synthesis and analysis of this compound.

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